molecular formula C8H17N3O B12067808 (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide

(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide

Katalognummer: B12067808
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: HBPYZBQEIWIOJC-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and isopropylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes.

    Reaction Steps: The synthesis may involve multiple steps, including amination, cyclization, and purification processes to obtain the desired chiral compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Amino-N-isopropylpyrrolidine-1-carboxamide: The enantiomer of the compound with different chiral properties.

    N-Isopropylpyrrolidine-1-carboxamide: A similar compound without the amino group.

    3-Amino-N-methylpyrrolidine-1-carboxamide: A compound with a methyl group instead of an isopropyl group.

Uniqueness

(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide is unique due to its specific chiral configuration and the presence of both amino and isopropyl groups

Eigenschaften

Molekularformel

C8H17N3O

Molekulargewicht

171.24 g/mol

IUPAC-Name

(3S)-3-amino-N-propan-2-ylpyrrolidine-1-carboxamide

InChI

InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-4-3-7(9)5-11/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t7-/m0/s1

InChI-Schlüssel

HBPYZBQEIWIOJC-ZETCQYMHSA-N

Isomerische SMILES

CC(C)NC(=O)N1CC[C@@H](C1)N

Kanonische SMILES

CC(C)NC(=O)N1CCC(C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.